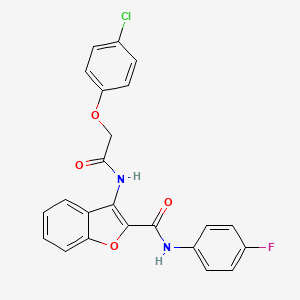

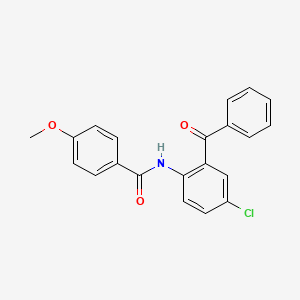

N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide, commonly known as BML-210, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. BML-210 is a member of the benzamide family of compounds and is structurally similar to other compounds that have been shown to have anti-inflammatory and analgesic effects.

Scientific Research Applications

Regioselective Ortho-acetoxylation/Methoxylation

N-(2-benzoylphenyl)benzamides, including compounds structurally related to N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide, have been studied for their regioselective ortho-acetoxylation via C–H activation. This process is facilitated by the use of Pd(OAc)2 and PhI(OAc)2, yielding 2-acetoxybenzamides and ortho-methoxylated products under specific conditions. Such reactions are crucial for synthesizing intermediates in organic and medicinal chemistry due to their regioselectivity and efficiency (B. Reddy et al., 2011).

Structure-Affinity Relationship in Drug Design

Research on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has provided insights into the structure-affinity relationship, particularly in the context of dopamine D(4) receptor ligands. Modifications on the amide bond and alkyl chain linking the benzamide moiety to the piperazine ring were explored to understand their impact on dopamine D(4) receptor affinity. Such studies are fundamental in the development of selective and high-affinity ligands for neurological receptors, with implications for treating neurological disorders (R. Perrone et al., 2000).

Catalytic Oxidation of Alcohols

N-isopropyliodobenzamides, similar in structure to this compound, have been evaluated as catalysts for the oxidation of benzhydrol to benzophenone. This research underscores the potential of methoxy-substituted benzamides in catalytic reactions, particularly for the environmentally benign oxidation of alcohols to carbonyl compounds. Such catalytic processes are essential for the synthesis of various organic compounds and intermediates in a more sustainable manner (T. Yakura et al., 2018).

properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO3/c1-26-17-10-7-15(8-11-17)21(25)23-19-12-9-16(22)13-18(19)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMMDTSTAPJJQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

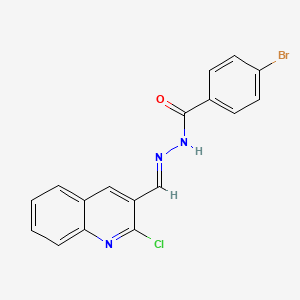

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2406457.png)

![Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2406458.png)

![2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2406461.png)

![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide](/img/structure/B2406469.png)

![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)

![2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2406479.png)